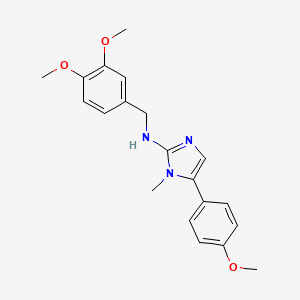
2-(2-Amino-3-(tritylthio)propionamido)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a tritylthio group, and a propionamido group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid typically involves the coupling of an amine with a thiol-containing molecule in the presence of hydrogen fluoride. This process produces a cyclic peptide stabilized by a disulfide bond between two cysteine residues . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the use of acid-labile amino-protecting groups and side-chain deprotection using less hazardous reagents like trifluoracetic acid/trimethylsilyl bromide (TFA/TMSBr) instead of hydrogen fluoride . This method is more practical and scalable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-3-(tritylthio)propionamido)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The amino and tritylthio groups can participate in substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, trifluoracetic acid, and trimethylsilyl bromide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include cyclic peptides and nanomaterials stabilized by disulfide bonds . These products have significant applications in various fields, including medical imaging and drug delivery.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-3-(tritylthio)propionamido)propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of nanomaterials for medical imaging and drug delivery.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid involves the formation of disulfide bonds, which stabilize the compound and its derivatives. These disulfide bonds are crucial for the compound’s biological activity, including its antimicrobial and anticancer properties . The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of stable cyclic peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Tritylthio)propionic acid: Shares the tritylthio group but lacks the amino and propionamido groups.
S-Trityl-b-mercaptopropionic acid: Similar structure but different functional groups.
Uniqueness
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is unique due to its combination of amino, tritylthio, and propionamido groups, which provide it with versatile chemical reactivity and significant biological activity. This combination makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
35959-68-3 |
|---|---|
Molekularformel |
C25H26N2O3S |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C25H26N2O3S/c1-18(24(29)30)27-23(28)22(26)17-31-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17,26H2,1H3,(H,27,28)(H,29,30) |
InChI-Schlüssel |
FZQYVSVNAAICAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)

![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)



![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)
